molecular formula C6H7F3N2O B14918039 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine

4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine

Cat. No.: B14918039
M. Wt: 180.13 g/mol
InChI Key: ZYXBDWQPTAYNRW-UHFFFAOYSA-N
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Description

4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine is a heterocyclic compound featuring an isoxazole core substituted with an ethyl group at position 4 and a trifluoromethyl (CF₃) group at position 3. This structure combines lipophilic (ethyl) and electron-withdrawing (CF₃) substituents, making it a candidate for applications in agrochemicals, pharmaceuticals, and materials science. Its synthesis typically involves multi-step reactions, such as cyclization and functional group modifications, as exemplified in patent literature .

Properties

Molecular Formula

C6H7F3N2O

Molecular Weight

180.13 g/mol

IUPAC Name

4-ethyl-5-(trifluoromethyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C6H7F3N2O/c1-2-3-4(6(7,8)9)12-11-5(3)10/h2H2,1H3,(H2,10,11)

InChI Key

ZYXBDWQPTAYNRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(ON=C1N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with suitable reagents under controlled conditions. For instance, the use of Cu(I) or Ru(II) catalysts in a (3 + 2) cycloaddition reaction is a well-documented approach . Additionally, metal-free synthetic routes have been explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Microwave-assisted synthesis and catalyst-free methods have been reported to be efficient for large-scale production . These methods not only reduce reaction times but also minimize the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and oxides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

5-(Trifluoromethyl)isoxazol-3-amine (CAS: 110234-43-0)
  • Structure : Lacks the ethyl group at position 4.
  • Properties :
    • Lower molecular weight (152.07 g/mol vs. ~180 g/mol for the ethyl analog) .
    • Similar hazards (H302: harmful if swallowed; H315: skin irritation) but distinct storage requirements (-20°C, inert atmosphere) .
  • Applications : Used as a building block in organic synthesis. The absence of ethyl may reduce steric hindrance, enhancing reactivity in certain coupling reactions .
5-Methyl-N-(trifluoromethyl)isoxazol-3-amine (CAS: 2866543-75-9)
  • Structure : Methyl group at position 5 instead of CF₃.
  • Used in sulfonamide synthesis, suggesting utility in medicinal chemistry .
5-(1-(Trifluoromethyl)cyclopropyl)isoxazol-3-amine (CAS: 881841-42-5)
  • Structure : Cyclopropyl substituent instead of ethyl.
  • Status : Discontinued, indicating possible instability or synthesis challenges .
  • Implications : Highlights the importance of substituent choice for practical viability.

Electronic and Physicochemical Properties

Compound Substituent (Position 4) Substituent (Position 5) Molecular Weight (g/mol) Key Properties
4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine Ethyl CF₃ ~180 High lipophilicity; stable under inert conditions
5-(Trifluoromethyl)isoxazol-3-amine H CF₃ 152.07 Higher reactivity due to reduced steric bulk
5-Methyl-N-(trifluoromethyl)isoxazol-3-amine H Methyl ~135 Reduced electron-withdrawing effects

Research Findings and Implications

  • Electron-Withdrawing Effects : The CF₃ group enhances electrophilic reactivity, critical for cross-coupling reactions .
  • Ethyl vs. Methyl : Ethyl’s larger size improves membrane permeability in bioactive compounds but may complicate synthesis .
  • Agrochemical Potential: Structural parallels to triazine herbicides () suggest utility in developing novel pesticides .

Biological Activity

4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine is a compound of growing interest in medicinal chemistry, particularly due to its potential anti-cancer properties and other biological activities. This article synthesizes current research findings on the biological activity of this compound, presenting relevant data tables, case studies, and detailed evaluations.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with an ethyl group and a trifluoromethyl group. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and selectivity in biological interactions, which can significantly affect the compound's pharmacological profile.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of isoxazole derivatives, particularly those containing trifluoromethyl substitutions. The following table summarizes the anti-cancer activity of various isoxazole compounds including 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine:

CompoundCell Line TestedIC50 (μM)Notes
4-Ethyl-5-(trifluoromethyl)isoxazol-3-amineMCF-7 (Breast Cancer)TBDPotential lead compound
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-72.63Best performing compound
3-(Thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleMCF-73.09High activity observed

The compound's efficacy was evaluated using the MTT assay, revealing that the trifluoromethyl group significantly enhances anti-cancer activity compared to non-trifluoromethylated analogues .

The mechanism through which 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine exerts its effects may involve modulation of key signaling pathways associated with cancer cell proliferation and apoptosis. For instance, studies indicate that similar compounds can downregulate genes such as BRCA1, BRCA2, and PALB2 in cancer cell lines, suggesting a role in DNA damage response pathways .

Other Biological Activities

In addition to its anti-cancer properties, research has indicated potential anti-inflammatory activities associated with isoxazole derivatives. Some studies have shown that certain isoxazoles exhibit selective inhibition of COX enzymes, which are pivotal in inflammatory processes .

Case Study: Selective COX Inhibition

A study investigated the anti-inflammatory effects of various isoxazole derivatives, reporting that compounds with specific substitutions demonstrated significant selectivity towards COX-2 over COX-1. This selectivity is crucial for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects .

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